N-[dimethoxyphosphoryl-(3-nitrophenyl)methyl]-3-nitroaniline
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Overview
Description
N-[dimethoxyphosphoryl-(3-nitrophenyl)methyl]-3-nitroaniline is a complex organic compound characterized by the presence of nitro groups and a dimethoxyphosphoryl group. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[dimethoxyphosphoryl-(3-nitrophenyl)methyl]-3-nitroaniline typically involves multi-step organic reactions. One common method includes the reaction of 3-nitroaniline with a dimethoxyphosphorylating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process may involve the use of solvents like dichloromethane or toluene and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified using techniques such as crystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[dimethoxyphosphoryl-(3-nitrophenyl)methyl]-3-nitroaniline undergoes various types of chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where substituents like halogens or alkyl groups can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or alkyl halides in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups typically yields the corresponding amines, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
N-[dimethoxyphosphoryl-(3-nitrophenyl)methyl]-3-nitroaniline has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its reactive nitro and phosphoryl groups.
Mechanism of Action
The mechanism by which N-[dimethoxyphosphoryl-(3-nitrophenyl)methyl]-3-nitroaniline exerts its effects involves interactions with various molecular targets. The nitro groups can participate in redox reactions, while the phosphoryl group can interact with enzymes or other proteins, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Dimethyl methylphosphonate: A simpler compound with a similar phosphoryl group but lacking the nitro groups.
N-[diethoxyphosphoryl-(3-nitrophenyl)methyl]-3-(trifluoromethyl)aniline: A related compound with different substituents on the aromatic ring.
Dimethyl {(3-nitrophenyl)[(3-nitrophenyl)amino]methyl}phosphonate: Another compound with similar structural features but different functional groups.
Uniqueness
N-[dimethoxyphosphoryl-(3-nitrophenyl)methyl]-3-nitroaniline is unique due to the combination of its nitro and dimethoxyphosphoryl groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in both research and industrial contexts.
Properties
IUPAC Name |
N-[dimethoxyphosphoryl-(3-nitrophenyl)methyl]-3-nitroaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N3O7P/c1-24-26(23,25-2)15(11-5-3-7-13(9-11)17(19)20)16-12-6-4-8-14(10-12)18(21)22/h3-10,15-16H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZXMWYLWYADGTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(C(C1=CC(=CC=C1)[N+](=O)[O-])NC2=CC(=CC=C2)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N3O7P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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